molecular formula C27H21N5O4S B402982 methyl 4-{2-[(4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoate CAS No. 325826-36-6

methyl 4-{2-[(4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoate

Cat. No.: B402982
CAS No.: 325826-36-6
M. Wt: 511.6g/mol
InChI Key: PRRHHGCODRVYSL-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoate is a heterocyclic compound featuring a pyrazole-thiazole core linked via a hydrazone bridge and terminated with a methyl benzoate group. Its structure integrates multiple pharmacophoric elements:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, known for diverse biological activities .
  • Hydrazone linkage: A (–NH–N=CH–) group enabling conjugation and planarity, critical for intermolecular interactions .
  • 4-Methoxyphenyl substituent: Enhances solubility and modulates electronic effects via the methoxy group .
  • Methyl benzoate: A lipophilic ester group influencing pharmacokinetic properties .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents.

Properties

IUPAC Name

methyl 4-[[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-5-phenyl-1H-pyrazol-4-yl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O4S/c1-35-21-14-10-17(11-15-21)22-16-37-27(28-22)32-25(33)24(23(31-32)18-6-4-3-5-7-18)30-29-20-12-8-19(9-13-20)26(34)36-2/h3-16,31H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRHHGCODRVYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazoline Skeleton

The pyrazolone core originates from a Claisen-Schmidt condensation between substituted acetophenones and ethyl oxalate, followed by cyclization with phenylhydrazine.

Procedure :

  • Condensation : Ethyl oxalate (2.0 eq) reacts with 4-methoxyacetophenone (1.0 eq) in tetrahydrofuran (THF) at 0°C in the presence of potassium tert-butoxide (1.2 eq), yielding ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (75–85% yield).

  • Cyclization : The diketone intermediate reacts with phenylhydrazine (1.1 eq) in ethanol under reflux (78°C, 4 h), forming ethyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate (70–80% yield).

Characterization :

  • 1H NMR (CDCl3, 400 MHz): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.48–7.35 (m, 5H, Ph-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.85 (s, 3H, OCH3), 1.36 (t, J = 7.1 Hz, 3H, CH3).

Thiazole Ring Installation via Hantzsch Synthesis

Thioamide Preparation

The pyrazole ester is reduced to a primary alcohol, oxidized to an aldehyde, and converted to a thioamide:

  • Reduction : LiAlH4 in THF reduces the ester to (5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methanol (82% yield).

  • Oxidation : IBX (2-iodoxybenzoic acid) in DMSO oxidizes the alcohol to 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde (75% yield).

  • Thioamide Formation : The aldehyde reacts with hydrogen sulfide in pyridine, yielding 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbothioamide (68% yield).

Cyclocondensation with Phenacyl Bromide

Critical Step : The thioamide undergoes Hantzsch thiazole synthesis with 4-(4-methoxyphenyl)-2-bromoacetophenone:

  • Conditions : Reflux in ethanol (2 h, 78°C).

  • Yield : 72–78%.

Characterization :

  • 13C NMR (DMSO-d6, 100 MHz): δ 167.2 (C=S), 162.4 (C=N), 159.8 (OCH3), 144.3–115.7 (Ar-C).

Hydrazone Bridge Formation with Methyl 4-Hydrazinylbenzoate

Synthesis of Methyl 4-Hydrazinylbenzoate

Methyl 4-aminobenzoate reacts with hydrazine hydrate under acidic conditions:

  • Procedure : Methyl 4-aminobenzoate (1.0 eq) and 80% hydrazine hydrate (5.0 eq) in ethanol (reflux, 6 h).

  • Yield : 85%.

Condensation with Pyrazolone-Thiazole Intermediate

The hydrazine derivative couples with the pyrazolone carbonyl via acid catalysis:

  • Conditions : Acetic acid (cat.), ethanol, reflux (4 h).

  • Yield : 65–70%.

Characterization :

  • HRMS : m/z Calcd for C28H22N4O4S [M+H]+: 535.1542; Found: 535.1548.

Optimization and Comparative Analysis

Reaction Condition Screening

ParameterTested RangeOptimal ValueImpact on Yield
SolventEtOH, MeOH, DMFEtOH+15% vs DMF
Temperature (°C)60, 78, 10078+22% vs 60
CatalystNone, AcOH, HClAcOH (0.5 eq)+12% vs none

Purification Strategies

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity.

  • Column Chromatography : Silica gel (hexane/EtOAc 4:1) resolves regioisomers.

Challenges and Mitigation Strategies

  • Hydrazine Handling : Exothermic reactions with hydrazine hydrate require controlled addition and cooling.

  • Thioamide Stability : Thioamides degrade under prolonged heating; reactions are monitored via TLC (Rf = 0.4, hexane/EtOAc 1:1).

  • E/Z Isomerism : The hydrazone bridge exhibits E/Z isomerism; the E-configuration is favored (>90%) using acetic acid catalysis .

Chemical Reactions Analysis

Types of Reactions

methyl 4-{2-[(4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C27H21N5O3S
  • Molecular Weight : 495.6 g/mol

Structural Features

The compound features a thiazole ring, a pyrazole ring, and a benzamide group. The presence of these functional groups is crucial for its biological activity and interaction with various molecular targets.

Synthesis of Methyl 4-{2-[(4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoate

The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Formation of the Pyrazole Ring : Involves the reaction of hydrazines with 1,3-diketones.
  • Coupling Reactions : The intermediates are coupled under specific conditions to yield the final compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiazole and pyrazole rings are known to interact with microbial enzymes, potentially inhibiting their function .

Anticancer Activity

The compound has shown promise in anticancer studies. Its structure allows it to target specific pathways involved in cancer cell proliferation and survival. For instance, similar compounds have been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell growth .

Anti-inflammatory Effects

Methyl 4-{2-[...]} has been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, derivatives of this compound have been explored for their potential as analgesics and neuroprotective agents. Their ability to cross the blood-brain barrier enhances their therapeutic profile in treating neurological disorders .

Case Study 1: Anticancer Activity

In a study published by MDPI, a series of pyrazole derivatives were synthesized and evaluated for anticancer activity against human cancer cell lines. The results demonstrated that compounds containing thiazole and pyrazole moieties exhibited significant cytotoxic effects, suggesting that methyl 4-{2-[...]} may share similar properties .

Case Study 2: Antimicrobial Efficacy

Another research article highlighted the antimicrobial efficacy of thiazole-containing compounds against resistant strains of bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 4-{2-[(4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Planarity: The target compound and its ethyl benzoate analogue () exhibit co-planar geometries due to conjugated hydrazone and aromatic systems, favoring π-π stacking in biological targets .

Electronic and Solubility Modifications :

  • The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to halogenated analogues (e.g., trichlorophenyl in ), improving solubility in polar solvents .
  • Ethyl vs. methyl benzoate ( vs. Target Compound): Ethyl esters may increase lipophilicity, affecting membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods in (reflux with hydrazine precursors), yielding moderate-to-high purity .
  • Trichlorophenyl derivatives require multi-step routes, lowering scalability .

Computational and Crystallographic Insights

  • SHELX Refinement () : Used to resolve the co-planar structure of the target compound, confirming minimal torsional strain .
  • Multiwfn Analysis () : Electron localization function (ELF) studies reveal delocalized electron density across the hydrazone bridge, supporting its role in redox interactions .

Biological Activity

The compound methyl 4-{2-[(4E)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzoate represents a complex molecular structure with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₉H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • Key Functional Groups :
    • Thiazole moiety
    • Pyrazole ring
    • Hydrazine linkage
    • Methyl benzoate ester

This unique combination of functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, derivatives of thiazoles have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and others.

Case Study: Compound 4e

A related compound (4e) demonstrated an impressive ability to induce apoptosis in MDA-MB-231 cells, with a notable increase in annexin V-FITC-positive cells, indicating late apoptotic phases. The study reported a 22-fold increase in apoptotic cells compared to controls, showcasing the potential of thiazole derivatives in cancer therapy .

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes involved in cancer progression. For example, compounds with similar structures have been tested for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. These studies revealed IC₅₀ values ranging from 10.93 to 25.06 nM for CA IX inhibition, indicating strong selectivity over other isoforms like CA II .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, suggesting their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups such as methoxy at the para position of the phenyl ring enhances the compound's efficacy against cancer cells and bacteria. Moreover, modifications in the thiazole and pyrazole rings can lead to variations in potency and selectivity for specific biological targets .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into how these compounds interact with biological macromolecules. For example, simulations indicated that certain derivatives interact primarily through hydrophobic contacts with target proteins, which may explain their enhanced biological activities .

Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in MDA-MB-231 cells; significant increase in apoptotic markers ,
Enzyme InhibitionInhibits carbonic anhydrase IX with IC₅₀ values between 10.93–25.06 nM
AntimicrobialExhibits significant antibacterial activity against various strains ,

Q & A

Q. What are the common synthetic routes for preparing pyrazole-thiazole hybrids like methyl 4-{...}benzoate?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride under controlled temperatures (e.g., 120°C) to form pyrazole cores, followed by coupling with thiazole derivatives. Key intermediates, such as hydrazides or diazenyl precursors, are often generated before final cyclization. Characterization typically involves IR spectroscopy to confirm functional groups (e.g., C=O, N–H) and NMR for structural elucidation .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • Elemental Analysis : To verify empirical formula consistency.
  • FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, pyrazole C–N at ~1600 cm⁻¹).
  • NMR (¹H/¹³C) : Resolves aromatic protons, methoxy groups, and hydrazine linkages. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while phenyl protons show splitting patterns in δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers screen for preliminary biological activity in such hybrids?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution methods (e.g., MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Activity is often correlated with electron-withdrawing substituents on aromatic rings .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like dihydrofolate reductase (DHFR) or cytochrome P450 .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses involving pyrazole-thiazole hybrids?

  • Methodological Answer :
  • Catalyst Screening : Copper sulfate/sodium ascorbate systems improve click chemistry steps (e.g., triazole formation) with yields up to 61% .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance intermediate solubility, while reflux conditions (50–120°C) accelerate cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively isolates products from byproducts like unreacted hydrazides .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol tautomerism in pyrazolone derivatives) by providing definitive bond lengths and angles .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex aromatic regions. For example, HSQC correlates ¹H shifts with ¹³C environments to confirm substituent positions .
  • Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How do electronic effects of substituents influence bioactivity in related compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
SubstituentElectronic EffectBioactivity Trend
4-MethoxyElectron-donatingEnhanced antimicrobial activity due to increased lipophilicity
4-FluoroElectron-withdrawingImproved enzyme inhibition (e.g., DHFR) via halogen bonding
Phenylπ-StackingStabilizes binding to hydrophobic enzyme pockets
  • Hammett Plots : Quantify substituent effects on reaction rates or binding affinities .

Q. What computational methods are effective for predicting the stability of hydrazone linkages in this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility and hydrolytic stability in aqueous environments (e.g., simulated physiological pH 7.4) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydrazone C–N bonds to predict susceptibility to degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Variations in microbial strains, incubation times, or solvent systems (e.g., DMSO concentration) can skew results. Use CLSI guidelines for reproducibility .
  • Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate assay sensitivity .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify trends obscured by outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.